2-(4-butoxyanilino)-N,N-dimethylacetamide 2-(4-butoxyanilino)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 92493-33-9
VCID: VC18450007
InChI: InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3
SMILES:
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

2-(4-butoxyanilino)-N,N-dimethylacetamide

CAS No.: 92493-33-9

Cat. No.: VC18450007

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

2-(4-butoxyanilino)-N,N-dimethylacetamide - 92493-33-9

Specification

CAS No. 92493-33-9
Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name 2-(4-butoxyanilino)-N,N-dimethylacetamide
Standard InChI InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3
Standard InChI Key PPRDHOZVRKPWRO-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=C(C=C1)NCC(=O)N(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises an acetamide backbone (N,N-dimethylacetamide) substituted at the α-carbon with a 4-butoxyanilino group. The molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol. Key features include:

  • N,N-Dimethylacetamide core: Provides polarity and solubility in organic solvents .

  • 4-Butoxyanilino moiety: Introduces aromaticity and lipophilicity due to the butoxy chain.

Table 1: Hypothetical Physicochemical Properties (Derived from Analogues)

PropertyValue/DescriptionBasis for Inference
Melting Point~80–85°CSimilar acetamide derivatives
Boiling Point>300°C (decomposes)Thermal stability of amides
SolubilitySoluble in DMSO, ethanol; insoluble in waterPolar vs. non-polar groups
LogP~2.5Lipophilic butoxy group

The butoxy chain enhances membrane permeability, making the compound potentially bioactive . The acetamide group’s polarity (dielectric constant: ~37.8 ) suggests utility in solvent-mediated reactions.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis literature exists for 2-(4-butoxyanilino)-N,N-dimethylacetamide, plausible methods include:

Route 1: Nucleophilic Acylation

  • 4-Butoxyaniline reacts with N,N-dimethylchloroacetamide in the presence of a base (e.g., triethylamine):

    C₆H₅O(CH₂)₃CH₂NH₂ + ClC(O)N(CH₃)₂ → C₆H₅O(CH₂)₃CH₂NHC(O)N(CH₃)₂ + HCl\text{C₆H₅O(CH₂)₃CH₂NH₂ + ClC(O)N(CH₃)₂ → C₆H₅O(CH₂)₃CH₂NHC(O)N(CH₃)₂ + HCl}

    This route mirrors acetamide coupling reactions .

Route 2: Condensation Reaction

  • 4-Butoxyaniline and N,N-dimethylacetic acid undergo condensation using a coupling agent (e.g., DCC):

    Acid + Amine → Amide + H₂O\text{Acid + Amine → Amide + H₂O}

    Yields depend on steric hindrance from the butoxy group.

Challenges in Synthesis

  • Steric effects: The bulky butoxy group may slow reaction kinetics.

  • Purification: High boiling points necessitate vacuum distillation or column chromatography.

Hazard CodeRisk PhrasePrecautionary Measures
H315Skin irritationWear gloves
H319Eye irritationUse safety goggles
H335Respiratory tract irritationUse fume hood

Future Research Directions

  • Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Biological screening: Test against cancer cell lines (e.g., MCF-7, HeLa).

  • Environmental impact: Assess biodegradability via OECD 301 guidelines.

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